molecular formula C11H12O3 B2714614 5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 60346-39-6

5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No. B2714614
CAS RN: 60346-39-6
M. Wt: 192.214
InChI Key: FXIXWVIQHTYTLS-UHFFFAOYSA-N
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Description

5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It is a derivative of indane, which is a colorless liquid hydrocarbon .


Molecular Structure Analysis

The molecular structure of 5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid consists of an indene ring, which is a fused cyclopentene and benzene ring, with a methoxy group and a carboxylic acid group attached .


Physical And Chemical Properties Analysis

5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid has a molecular weight of 192.21 . The predicted boiling point is 370.3±42.0 °C and the predicted density is 1.241±0.06 g/cm3 .

Scientific Research Applications

Photoremovable Protecting Groups for Carboxylic Acids

Research by Zabadal et al. (2001) highlights the application of derivatives similar to "5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid" in the context of photoremovable protecting groups for carboxylic acids. This technique is pivotal in organic synthesis and biochemistry for the temporary modification of carboxylic acid functionalities to control reactivity and selectivity during chemical transformations. The study specifically explores the efficiency of 2,5-dimethylphenacyl esters as photoremovable protecting groups, providing insights into their potential utility in the synthesis of complex organic molecules (Zabadal et al., 2001).

Synthesis of Novel Antitumor Agents

Another application is in the synthesis of compounds with potential antitumor activity. Mondal et al. (2003) discuss the development of a novel antitumor agent, highlighting the role of specific carboxylic acid derivatives in the synthesis of compounds with a dual role Pd(II) catalyst. This research underscores the importance of such carboxylic acids in medicinal chemistry, especially in the development of new therapeutic agents (Mondal et al., 2003).

Supramolecular Liquid-Crystalline Networks

The work by Kihara et al. (1996) demonstrates the use of carboxylic acid derivatives in creating supramolecular liquid-crystalline networks through self-assembly processes. These networks have applications in materials science, particularly in the development of new materials with unique optical and mechanical properties. The research showcases the versatility of carboxylic acid derivatives in designing materials with tailored functionalities (Kihara et al., 1996).

Ion Transport and Extraction

Yamaguchi et al. (1988) explore the use of carboxylic acid derivatives as carriers for alkali metal ion transport through liquid membranes. This application is crucial in separation processes and the purification of chemical compounds. The study provides valuable data on the influence of structural features of carboxylic acid derivatives on ion transport ability and selectivity, highlighting their potential in industrial applications (Yamaguchi et al., 1988).

properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-9-6-5-7-3-2-4-8(7)10(9)11(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIXWVIQHTYTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2)C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid

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